molecular formula C24H23N5OS B12027516 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B12027516
M. Wt: 429.5 g/mol
InChI Key: DXLZMYFMUFHSPF-PCLIKHOPSA-N
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Description

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C24H23N5OS. This compound is part of the triazole family, known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 4-(dimethylamino)phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H23N5OS

Molecular Weight

429.5 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H23N5OS/c1-28(2)21-12-10-20(11-13-21)23-26-27-24(31)29(23)25-16-18-8-14-22(15-9-18)30-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3,(H,27,31)/b25-16+

InChI Key

DXLZMYFMUFHSPF-PCLIKHOPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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